molecular formula C48H87N2O11P B10855262 Dspe-mal

Dspe-mal

Cat. No.: B10855262
M. Wt: 899.2 g/mol
InChI Key: DOLZZPOFNKNXOL-VZUYHUTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide (polyethylene glycol)-2000] (DSPE-Mal) is a thiol-reactive phospholipid compound. It consists of two saturated fatty acids and can self-assemble in water to form lipid bilayers . This compound is widely used in the preparation of liposomes, which serve as nanocarriers for active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-Mal involves the conjugation of distearoyl phosphatidylethanolamine (DSPE) with maleimide-polyethylene glycol (PEG). The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

DSPE-Mal exerts its effects through the formation of stable thioether bonds with thiol-containing molecules. This mechanism allows for the targeted delivery of therapeutic agents and the functionalization of nanoparticles. The maleimide group specifically reacts with sulfhydryl groups, facilitating the conjugation process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its thiol-reactive maleimide group, which allows for specific and stable conjugation with thiol-containing molecules. This property makes it highly suitable for applications requiring precise bioconjugation and targeted delivery .

Properties

Molecular Formula

C48H87N2O11P

Molecular Weight

899.2 g/mol

IUPAC Name

[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H87N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h35-36,43H,3-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/t43-/m1/s1

InChI Key

DOLZZPOFNKNXOL-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.